molecular formula C11H9Cl2NO2S B2560586 4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione CAS No. 338953-76-7

4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione

Cat. No.: B2560586
CAS No.: 338953-76-7
M. Wt: 290.16
InChI Key: UWAGEVXOAOVRQW-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields. It features a thiomorpholine ring substituted with a 3,4-dichlorophenylmethyl group and a dione functionality, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 3,4-dichlorobenzyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then oxidized to form the dione functionality, completing the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dione functionality.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the original compound .

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dichlorophenyl)methyl]thiomorpholine
  • 4-[(3,4-Dichlorophenyl)methyl]thiomorpholine

Uniqueness

4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of the dione functionality. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-17-6-11(14)16/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAGEVXOAOVRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331908
Record name 4-[(3,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338953-76-7
Record name 4-[(3,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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